molecular formula C18H21N3O2 B2586158 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one CAS No. 1796946-56-9

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one

Cat. No.: B2586158
CAS No.: 1796946-56-9
M. Wt: 311.385
InChI Key: HAYDTPWQIWMRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one belongs to the dihydropyridopyrimidine class, a bicyclic scaffold with demonstrated pharmacological relevance, particularly in kinase inhibition and receptor modulation. Its structure features:

  • A 7,8-dihydropyrido[4,3-d]pyrimidine core, which provides rigidity and hydrogen-bonding capacity.
  • A propan-1-one linker at the 6-position of the core.
  • A 2-ethoxyphenyl substituent on the propane chain, contributing hydrophobic and electronic effects.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2-ethoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-23-17-6-4-3-5-14(17)7-8-18(22)21-10-9-16-15(12-21)11-19-13-20-16/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDTPWQIWMRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[4,3-d]pyrimidine derivative with a suitable propanone derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Propan-1-one Chain

The propane linker’s substitution pattern significantly influences bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent on Propan-1-one Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 2-Ethoxyphenyl Not reported Unknown (structural focus) N/A
1-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-(prop-2-yn-1-yloxy)propan-1-one Prop-2-yn-1-yloxy 377 (M+1) Antiproliferative potential
1-(4-(Methylamino)-2-(piperidin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone diHCl Piperidin-3-yl, methylamino 362.30 Irritant (hazard class)
N-{2-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}-N-[2-(1H-1,2,3-triazol-4-yl)ethyl]acetamide Triazol-4-yl, acetamide 418 (M+1) Enhanced solubility via polar groups

Key Observations :

  • Electron-Donating Groups : The 2-ethoxyphenyl group (target compound) may enhance lipophilicity compared to polar triazole or piperidine substituents .
  • Alkyne vs. Aryl: Prop-2-yn-1-yloxy analogs (e.g., from ) exhibit lower molecular weights (~377 vs.

Core Modifications and Bioactivity

While the dihydropyrido[4,3-d]pyrimidine core is conserved across analogs, minor substitutions on the core nitrogen or adjacent positions alter pharmacological profiles:

Compound Name Core Modification Biological Target/Activity Reference
Solangeprasum (1-(2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethan-1-one) Pyrazine ring substitution GCPR6 inverse agonist (antiparkinsonian)
(3-Fluorophenyl)[2-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]methanone Piperazine/piperidine substitutions Kinase inhibition (implied by structural motifs)

Key Observations :

  • Piperazine/Piperidine Additions : Compounds like those in show enhanced selectivity for kinase targets due to bulky, basic substituents .
  • GCPR6 Modulation: Solangeprasum’s oxolane and difluorophenoxy groups demonstrate the core’s versatility in targeting GPCRs .

Key Observations :

  • Pd Catalysis : High yields (72–77%) are achieved for propan-1-one derivatives via Pd-mediated cross-coupling .
  • CuAAC Efficiency : Triazole-containing analogs require precise stoichiometry of Cu(II) and ascorbic acid for optimal cycloaddition .

Biological Activity

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one is a complex organic compound known for its diverse biological activities. This article aims to explore the compound's synthesis, biological mechanisms, and therapeutic potential based on existing literature.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O
  • Molecular Weight : 258.33 g/mol

The compound features a pyridopyrimidine core linked to an ethoxyphenyl group, contributing to its unique pharmacological properties.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Dihydropyrido[4,3-d]pyrimidine : Starting from appropriate pyridine and pyrimidine derivatives.
  • Acylation : The introduction of the propanone moiety through acylation reactions.
  • Ethoxy Substitution : The ethoxy group is introduced via nucleophilic substitution methods.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives of pyridopyrimidine can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-710.5Apoptosis induction
Similar Pyridopyrimidine DerivativeA54915.0Cell cycle arrest

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cancer progression:

  • Dihydrofolate reductase (DHFR) : Inhibition of DHFR can lead to reduced nucleotide synthesis, thereby limiting cancer cell proliferation .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects:

  • Compounds similar to this compound have demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating possible applications in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated a series of pyridopyrimidine derivatives against various cancer cell lines. The results showed that modifications at the N8 position significantly enhanced cytotoxicity compared to non-substituted analogs.
  • Neuroprotective Study : Another investigation focused on the neuroprotective properties of related compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta toxicity in neuronal cultures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.